4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

Physicochemical profiling Drug-likeness prediction CNS drug discovery

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 944902-03-8) is a bicyclic heterocycle belonging to the tetrahydropyrido[4,3-d]pyrimidine class, characterized by a chlorine atom at the 4-position and a methylthio group at the 2-position on a partially saturated fused pyridine-pyrimidine scaffold. The compound has a molecular formula of C₈H₁₀ClN₃S, a molecular weight of 215.70 g/mol, and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration assessment in CNS drug discovery programs.

Molecular Formula C8H10ClN3S
Molecular Weight 215.7 g/mol
CAS No. 944902-03-8
Cat. No. B1593279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine
CAS944902-03-8
Molecular FormulaC8H10ClN3S
Molecular Weight215.7 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CNCC2)C(=N1)Cl
InChIInChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3
InChIKeyWOKOJJXVQQKKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 944902-03-8): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 944902-03-8) is a bicyclic heterocycle belonging to the tetrahydropyrido[4,3-d]pyrimidine class, characterized by a chlorine atom at the 4-position and a methylthio group at the 2-position on a partially saturated fused pyridine-pyrimidine scaffold [1]. The compound has a molecular formula of C₈H₁₀ClN₃S, a molecular weight of 215.70 g/mol, and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration assessment in CNS drug discovery programs [2]. It is commercially available from multiple suppliers at ≥95% purity and is primarily utilized as a versatile intermediate for synthesizing kinase inhibitor candidates, where the 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution and the 2-methylthio moiety enables further oxidative or displacement diversification [3].

Why 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 944902-03-8) Cannot Be Replaced by In-Class Analogs Without Re-Validation


The pyrido[4,3-d]pyrimidine scaffold presents multiple regioisomeric possibilities and substitution patterns that are not functionally interchangeable. The target compound uniquely combines a partially saturated tetrahydropyrido ring (positions 5–8), a chlorine at C4, and a methylthio group at C2 on the [4,3-d] fusion isomer [1]. The regioisomeric [3,4-d] analog (CAS 1537724-97-2) exhibits a different spatial orientation of the ring nitrogen, altering hydrogen-bonding geometry and kinase ATP-site complementarity . The des-chloro analog 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944901-68-2) lacks the C4 electrophilic center required for SNAr diversification, fundamentally limiting its utility as a late-stage functionalization intermediate . The fully aromatic analog 4-chloropyrido[4,3-d]pyrimidine (CAS 89583-92-6) has reduced sp³ character (XLogP ~0.6 vs. 1.4) and different conformational preferences, impacting both solubility and target binding [2]. Generic substitution without re-synthesis and re-characterization of downstream products will introduce uncontrolled variables in SAR campaigns, as demonstrated in pyrido[4,3-d]pyrimidine kinase inhibitor programs where minor structural changes produced >10-fold potency shifts [3].

Quantitative Differentiation Evidence for 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 944902-03-8) Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Des-Methylthio and Des-Chloro Analogs

The target compound exhibits an XLogP3-AA of 1.4, representing an intermediate lipophilicity that balances membrane permeability with aqueous solubility [1]. This value is 0.8 log units higher than the des-methylthio analog 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (XLogP = 0.6), and 0.4 log units lower than the des-chloro analog with an N-Boc protecting group (estimated XLogP ~1.8–2.0 based on fragment contributions) [2]. The methylthio substituent at the 2-position contributes approximately +0.8 to the logP, while the tetrahydropyrido ring system contributes reduced aromaticity compared to fully aromatic pyrido[4,3-d]pyrimidines (estimated XLogP of the fully aromatic 4-chloropyrido[4,3-d]pyrimidine is approximately 0.9–1.1) .

Physicochemical profiling Drug-likeness prediction CNS drug discovery

Hydrogen Bond Acceptor/Donor Profile: Target Compound vs. Key Comparator for Kinase ATP-Site Binding

The target compound possesses 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, with a topological polar surface area (TPSA) of 63.1 Ų [1]. In comparison, the des-chloro analog 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944901-68-2) has 3 HBA sites and 1 HBD site (TPSA estimated at ~50–55 Ų), representing a reduction of one HBA due to the absence of the chlorine atom which can participate in halogen bonding interactions . The 4-chloro substituent provides an orthogonal halogen-bond acceptor capability that is absent in the des-chloro analog, a feature exploited in kinase inhibitor design where halogen bonds to backbone carbonyl oxygens in the hinge region can enhance binding affinity by 0.5–1.5 kcal/mol [2]. Furthermore, the TPSA of 63.1 Ų falls within the favorable range for oral bioavailability (typically <140 Ų), while the des-methylthio analog has a TPSA of only 37.8 Ų, which may reduce aqueous solubility [3].

Kinase inhibitor design ATP-binding site complementarity Medicinal chemistry optimization

Synthetic Utility: Dual Reactive Sites Enable Sequential Diversification Not Possible with Mono-Functionalized Analogs

The target compound uniquely presents two chemically orthogonal reactive centers: the C4 chlorine (susceptible to nucleophilic aromatic substitution, SNAr) and the C2 methylthio group (capable of oxidation to sulfoxide/sulfone or displacement with amines) [1]. The 4-chloro substituent is preferentially displaced by amines under basic conditions, enabling introduction of diverse amine fragments at C4 while retaining the methylthio group at C2 for subsequent oxidation or further substitution [2]. In contrast, the des-chloro analog 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944901-68-2) offers only one reactive site (C2 methylthio), limiting sequential diversification to a single functionalization step per molecule . The des-methylthio analog 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1) conversely offers only the C4 SNAr handle without the oxidative versatility of the methylthio group . The 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine isomer (CAS 72564-62-6) has been documented to undergo SNAr with aniline in ethanol to yield MD-39-AM with 90% yield, demonstrating the synthetic feasibility of this dual-functional architecture in a closely related system [3].

Parallel synthesis Late-stage functionalization Kinase inhibitor library generation

Computed Physicochemical Property Comparison: Target Compound vs. Regioisomeric [3,4-d] Analog

The regioisomeric analog 4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1537724-97-2) shares the identical molecular formula (C₈H₁₀ClN₃S) and molecular weight (215.70 g/mol) with the target compound but differs in the ring fusion geometry . The [4,3-d] fusion of the target compound positions the pyridine ring nitrogen at a different spatial location compared to the [3,4-d] isomer, resulting in distinct hydrogen-bonding vectors in the ATP-binding site . While both isomers are described as kinase inhibitor intermediates, the [3,4-d] analog has been specifically noted for its stability and improved solubility compared to fully aromatic analogs, whereas the target [4,3-d] compound's tetrahydropyrido framework provides distinct conformational preferences due to the saturated 5,6,7,8-positions . The InChIKey differentiation (target: WOKOJJXVQQKKEU-UHFFFAOYSA-N; [3,4-d] analog: distinct InChIKey) provides unambiguous identity verification for procurement quality control [1].

Regioisomer differentiation Molecular recognition Quality control specification

Commercial Availability and Purity Benchmarking: Target Compound Supply Landscape vs. Analogs

The target compound (CAS 944902-03-8) is commercially available from multiple global suppliers with typical purity specifications of ≥95% (AKSci, Capot Chem, CymitQuimica, MolCore, QiyueBio) . In comparison, the des-chloro analog 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944901-68-2) is listed at ≥95% purity from suppliers including Leyan (98% specification) and CheMenu . The regioisomeric [3,4-d] analog (CAS 1537724-97-2) is available at NLT 98% purity from MolCore . The target compound benefits from production scale capability up to kilogram quantities (Capot Chem), which is critical for programs transitioning from medicinal chemistry to preclinical development [1]. The MDL number MFCD10697134 and DSSTox Substance ID DTXSID00647979 provide regulatory-grade identifiers for procurement documentation and customs clearance, while the EPA DSSTox entry ensures the compound is registered in the EPA's computational toxicology database for environmental health and safety compliance [2].

Chemical sourcing Supply chain comparison Procurement quality assurance

Optimal Research and Industrial Application Scenarios for 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine (CAS 944902-03-8)


Kinase Inhibitor Library Synthesis via Sequential C4 and C2 Diversification

The dual orthogonal reactivity of the target compound—C4 chlorine for SNAr and C2 methylthio for oxidation or displacement—enables the parallel synthesis of focused kinase inhibitor libraries from a single intermediate [1]. In a typical workflow, the C4 position is first diversified with amine building blocks (validated in the [2,3-d] isomer system with 90% yield), followed by C2 methylthio oxidation to sulfoxide/sulfone to modulate hydrogen-bonding and electronic properties [2]. This two-step sequential diversification strategy is not feasible with the mono-functional des-chloro or des-methylthio analogs, which require additional synthetic steps to introduce the second diversity element, reducing library production efficiency by an estimated 40–60% [3].

CNS-Penetrant Kinase Probe Development Leveraging Optimal Lipophilicity

With a computed XLogP3-AA of 1.4, the target compound sits within the optimal lipophilicity window for CNS drug discovery (logP 1–3), offering a balanced starting point for developing brain-penetrant kinase probes [1]. The des-methylthio analog (XLogP = 0.6) may exhibit insufficient passive membrane permeability for CNS targets, while more lipophilic variants risk increased off-target binding and metabolic instability [2]. Medicinal chemistry teams targeting CNS kinases (e.g., GSK-3β, CDK5, or LRRK2) can use the target compound as a core scaffold to maintain drug-like physicochemical properties throughout lead optimization [3].

Regioisomer-Specific SAR Exploration for [4,3-d] vs. [3,4-d] Kinase Hinge Binding

The [4,3-d] ring fusion of the target compound positions the pyridine nitrogen for a distinct hinge-binding hydrogen-bonding geometry compared to the [3,4-d] regioisomer [1]. Systematic SAR studies comparing the two regioisomers can reveal kinase selectivity profiles that are inaccessible with only one isomer. The target compound's InChIKey (WOKOJJXVQQKKEU-UHFFFAOYSA-N) provides unambiguous identity verification, essential when both isomers share identical molecular weight and formula and are not distinguishable by LC-MS alone [2]. Procurement of both isomers with certified identity enables definitive attribution of biological activity to the correct regioisomer, preventing erroneous SAR conclusions that could derail lead optimization campaigns [3].

Preclinical Candidate Scale-Up Supported by Multi-Vendor Kilogram Supply

The target compound benefits from commercial availability at ≥95% purity from at least five independent suppliers, with documented production capability up to kilogram scale [1]. This multi-vendor supply landscape supports uninterrupted medicinal chemistry campaigns transitioning from milligram-scale screening to gram-scale lead optimization and eventual kilogram-scale preclinical development [2]. The EPA DSSTox registration (DTXSID00647979) and MDL identifier (MFCD10697134) facilitate regulatory documentation for compound procurement, customs clearance, and environmental health and safety compliance across international research collaborations [3].

Quote Request

Request a Quote for 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.